molecular formula C11H9N3S B15054020 1H-Benzimidazole, 2-(4-methyl-2-thiazolyl)- CAS No. 61690-05-9

1H-Benzimidazole, 2-(4-methyl-2-thiazolyl)-

Cat. No.: B15054020
CAS No.: 61690-05-9
M. Wt: 215.28 g/mol
InChI Key: DZPQTBMBUDWYTL-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 2-(4-methyl-2-thiazolyl)- is a heterocyclic compound that combines the structural features of benzimidazole and thiazole. This compound is known for its diverse biological activities and is used in various scientific research applications. The benzimidazole ring is fused with a thiazole ring, making it a unique and versatile molecule in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole, 2-(4-methyl-2-thiazolyl)- typically involves the cyclization of o-phenylenediamine with thioamides or thioesters. One common method includes the reaction of o-phenylenediamine with 4-methyl-2-thiazolyl isothiocyanate under reflux conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazole, 2-(4-methyl-2-thiazolyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as potassium carbonate.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

1H-Benzimidazole, 2-(4-methyl-2-thiazolyl)- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent and its role in inhibiting specific enzymes.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 2-(4-methyl-2-thiazolyl)- involves its interaction with various molecular targets. It is known to inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biological processes, leading to the compound’s antimicrobial and anticancer effects. The compound may also interfere with the electron transport chain in mitochondria, affecting cellular respiration .

Comparison with Similar Compounds

    Thiabendazole: Another benzimidazole derivative with antifungal properties.

    Albendazole: Used as an anthelmintic agent.

    Mebendazole: Known for its antiparasitic activity.

Uniqueness: 1H-Benzimidazole, 2-(4-methyl-2-thiazolyl)- is unique due to its combined benzimidazole and thiazole structure, which imparts distinct biological activities. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and development .

Properties

CAS No.

61690-05-9

Molecular Formula

C11H9N3S

Molecular Weight

215.28 g/mol

IUPAC Name

2-(1H-benzimidazol-2-yl)-4-methyl-1,3-thiazole

InChI

InChI=1S/C11H9N3S/c1-7-6-15-11(12-7)10-13-8-4-2-3-5-9(8)14-10/h2-6H,1H3,(H,13,14)

InChI Key

DZPQTBMBUDWYTL-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)C2=NC3=CC=CC=C3N2

Origin of Product

United States

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